4-(5-Methylthiophen-3-yl)benzoic acid
Description
4-(5-Methylthiophen-3-yl)benzoic acid is a benzoic acid derivative featuring a thiophene ring substituted with a methyl group at the 5-position. Synthesis typically involves coupling reactions between benzoic acid precursors and functionalized thiophene moieties, followed by purification via crystallization or chromatography .
Properties
Molecular Formula |
C12H10O2S |
|---|---|
Molecular Weight |
218.27 g/mol |
IUPAC Name |
4-(5-methylthiophen-3-yl)benzoic acid |
InChI |
InChI=1S/C12H10O2S/c1-8-6-11(7-15-8)9-2-4-10(5-3-9)12(13)14/h2-7H,1H3,(H,13,14) |
InChI Key |
CSYUMDTYPHBPBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CS1)C2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Methylthiophen-3-yl)benzoic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the reaction of sulfur with 1,3-dienes or the cyclization of 1,4-diketones with sulfur sources.
Introduction of the Methyl Group: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment to Benzoic Acid: The thiophene ring is then coupled with benzoic acid through a Suzuki-Miyaura cross-coupling reaction, which involves the use of a palladium catalyst and a boronic acid derivative of the thiophene ring.
Industrial Production Methods
Industrial production of 4-(5-Methylthiophen-3-yl)benzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(5-Methylthiophen-3-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiol derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Electrophiles such as halogens, nitrating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated, nitrated thiophene derivatives.
Scientific Research Applications
4-(5-Methylthiophen-3-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 4-(5-Methylthiophen-3-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares key properties of 4-(5-Methylthiophen-3-yl)benzoic acid with analogous compounds:
*Calculated using fragment-based methods.
†Estimated using ChemDraw software.
‡Typical purity for research-grade compounds.
§Yield from synthesis .
Key Observations:
- Electronic Effects: Substituents like trifluoromethyl (CF₃) in 4-amino-3-(4-CF₃-benzyloxy)benzoic acid introduce electron-withdrawing effects, which may alter reactivity in coupling reactions compared to electron-donating methyl groups .
Crystallographic and Computational Studies
- Structural Insights: SHELX programs have been widely used to refine crystal structures of benzoic acid derivatives, enabling precise determination of bond lengths and angles critical for structure-activity relationship (SAR) studies .
- Docking Studies: Molecular docking of 4-(5-Methylthiophen-3-yl)benzoic acid into bacterial enzyme active sites (e.g., E. coli DNA gyrase) predicts favorable binding due to the planar thiophene ring and carboxylic acid moiety .
Biological Activity
4-(5-Methylthiophen-3-yl)benzoic acid, a derivative of benzoic acid, has garnered attention for its potential biological activities. This compound features a thiophene ring, which is known to enhance the pharmacological properties of organic molecules. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 4-(5-Methylthiophen-3-yl)benzoic acid can be represented as follows:
Key Properties:
- Molecular Weight: 218.27 g/mol
- Melting Point: Data not widely available; requires empirical determination.
- Solubility: Soluble in organic solvents; insoluble in water.
The biological activity of 4-(5-Methylthiophen-3-yl)benzoic acid is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in inflammatory processes and cancer progression.
- Receptor Modulation : It may act as a modulator for various receptors, influencing cellular signaling pathways.
- Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, which could contribute to its protective effects against oxidative stress.
Antimicrobial Activity
Research indicates that derivatives of benzoic acid, including 4-(5-Methylthiophen-3-yl)benzoic acid, exhibit antimicrobial properties. A study demonstrated that benzoic acid derivatives can inhibit the growth of various bacteria and fungi by disrupting their cell membranes or metabolic pathways .
Anticancer Properties
Several studies have explored the anticancer potential of benzoic acid derivatives. For instance, compounds similar to 4-(5-Methylthiophen-3-yl)benzoic acid have shown promise in inhibiting tumor cell proliferation and inducing apoptosis in cancer cell lines . The specific mechanisms may involve the activation of apoptotic pathways or the inhibition of cell cycle progression.
Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This activity could be beneficial in treating conditions characterized by chronic inflammation .
Case Studies
- In Vitro Studies : A study examined the effects of various benzoic acid derivatives on cancer cell lines, revealing that 4-(5-Methylthiophen-3-yl)benzoic acid significantly reduced cell viability at concentrations above 10 µM. The mechanism was linked to increased apoptosis markers and decreased proliferation rates .
- Animal Models : In animal models of inflammation, administration of 4-(5-Methylthiophen-3-yl)benzoic acid resulted in a marked decrease in edema and inflammatory markers compared to control groups, suggesting its potential as an anti-inflammatory agent .
Comparative Analysis
To better understand the efficacy of 4-(5-Methylthiophen-3-yl)benzoic acid, a comparative analysis with other benzoic acid derivatives is presented below:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|---|
| 4-(5-Methylthiophen-3-yl)benzoic acid | Moderate | High | Moderate |
| 3-Chloro-4-methoxybenzoic acid | High | Moderate | High |
| 2-Hydroxybenzoic acid | Low | High | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
